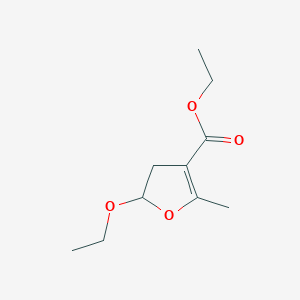
Ethyl 5-ethoxy-2-methyl-4,5-dihydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . The final step involves the aromatization of the dihydrofuran heterocycle by eliminating water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings. The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
化学反应分析
Types of Reactions
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted furans depending on the nucleophile used.
科学研究应用
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and as a precursor for various chemical compounds.
作用机制
The mechanism of action of ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or altering metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of reactive oxygen species (ROS) and intracellular calcium levels .
相似化合物的比较
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-proliferative activity and ability to induce apoptosis in cancer cells.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity and is used in various chemical syntheses.
Uniqueness
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
107260-09-3 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9-6-8(7(3)14-9)10(11)13-5-2/h9H,4-6H2,1-3H3 |
InChI 键 |
AWHZPZDORPCEKG-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C(O1)C)C(=O)OCC |
规范 SMILES |
CCOC1CC(=C(O1)C)C(=O)OCC |
同义词 |
3-Furancarboxylicacid,5-ethoxy-4,5-dihydro-2-methyl-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















